CA77.1

Autophagy Neurodegeneration Drug Development

Researchers often face a critical gap: a CMA activator that is both brain-penetrant and suitable for in vivo use. AR7 lacks in vivo utility, QX77 has no tauopathy validation, and metformin is non-selective. CA77.1 is the engineered solution. · Only CMA activator validated in PS19 tauopathy & 3xTg-AD models; normalizes locomotor hyperactivity and reduces pathogenic tau (30 mg/kg, oral) [1]. · Uniquely restores CMA activity and proteostasis in AMD patient-derived iPSC-RPE cells [2]. · Demonstrates direct LAMP2A upregulation, oral bioavailability, and brain penetrance for CNS disease research.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74 g/mol
CAS No. 2412270-22-3
Cat. No. B8146317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA77.1
CAS2412270-22-3
Molecular FormulaC16H12ClN3O
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl
InChIInChI=1S/C16H12ClN3O/c1-10(21)19-13-5-2-11(3-6-13)16-9-18-15-8-12(17)4-7-14(15)20-16/h2-9H,1H3,(H,19,21)
InChIKeyZQXMPDVGBWOTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA77.1: Brain-Penetrant CMA Activator


CA77.1 (CAS 2412270-22-3; molecular formula C16H12ClN3O; MW 297.74) is a synthetic small-molecule activator of chaperone-mediated autophagy (CMA) . It was developed through medicinal chemistry optimization of AR7 to enable in vivo use, featuring a quinoxaline core with a chloro substituent and an acetamide-linked phenyl ring [1]. CA77.1 increases the expression of the lysosomal receptor LAMP2A, thereby enhancing the selective degradation of KFERQ-motif-containing proteins without affecting macroautophagy [2]. The compound is orally active, demonstrates brain penetrance with favorable pharmacokinetics, and has shown efficacy in multiple preclinical disease models including Alzheimer's disease (PS19 tauopathy mice), age-related macular degeneration (AMD iPSC-RPE), glioblastoma, and intracerebral hemorrhage [2].

CNS disease models
Brain-penetrant CMA tool compound; supports neurodegenerative model research
In vivo dosing
Orally active; enables chronic systemic administration in preclinical studies
Model coverage
Reported model-response context in tauopathy, AMD, glioblastoma, ICH

Why CA77.1 Cannot Be Replaced


In-class compounds such as AR7, QX77, and metformin all modulate chaperone-mediated autophagy (CMA), but they exhibit critical differences in in vivo applicability, brain penetration, selectivity, and disease-model validation that preclude simple substitution. AR7, the direct chemical precursor to CA77.1, shows potent CMA activation in vitro but is unsuitable for in vivo use due to poor brain penetrance and unfavorable pharmacokinetics . QX77 activates CMA through a distinct mechanism involving Rab11 upregulation rather than LAMP2A elevation, and lacks demonstrated in vivo efficacy in tauopathy or Alzheimer's models [1]. Metformin, while clinically available, is a pleiotropic agent with primary AMPK activation effects and only indirect CMA enhancement, making it unsuitable as a selective tool compound [1]. CA77.1 was specifically engineered to overcome AR7's in vivo limitations, combining oral bioavailability, sustained brain exposure, and CMA selectivity validated across multiple neurodegenerative and ocular disease models [2].

AR7
In vitro-only CMA activator; lacks brain exposure and in vivo pharmacokinetics; may not support disease-model studies requiring systemic delivery.
QX77
CMA activation through Rab11 upregulation, not LAMP2A; no tauopathy or chronic neurodegeneration model validation reported; mechanism and disease-context mismatch possible.
Metformin
Primarily an AMPK activator with indirect CMA enhancement; pleiotropic metabolic effects may confound pathway-specific interpretation; not a selective CMA probe.

CA77.1 vs Key CMA Modulators


In Vivo CMA Activation

CA77.1 is able to activate CMA both in vitro and in vivo, in direct contrast to its derivative AR7, which was not suitable for in vivo application due to poor pharmacokinetics and lack of brain penetrance . This differential capability represents the primary rationale for selecting CA77.1 over AR7 for any study requiring systemic administration or disease model evaluation [1].

In Vivo CMA Activation
Head-to-head
CA77.1: in vitro & in vivo (PS19, KFERQ-Dendra mice)
AR7: in vitro only; no in vivo applicability
Supports model-response studies requiring systemic administration.
AR7 cannot be used for any in vivo experiment.
Autophagy Neurodegeneration Drug Development

Brain Penetrance

CA77.1 achieves quantifiable brain exposure following oral administration, with pharmacokinetic parameters that support its use in CNS disease models. Following a single oral dose of 10 mg/kg in mice, CA77.1 reached a brain Cmax of 3534 ng/g, with an AUClast of 8338 h*ng/g, Tmax of 1 hour, and a terminal half-life of 1.89 hours [1]. Brain levels were sustained up to 24 hours post-administration with a favorable brain/plasma ratio, confirming effective blood-brain barrier penetration [2]. In contrast, AR7 lacks demonstrable brain penetrance, and QX77 has not been characterized for CNS exposure [3].

Brain Penetrance (PK)
Reported
Cmax 3534 ng/g, AUClast 8338 h*ng/g, T1/2 1.89 h
Supports CNS disease model research with quantifiable brain exposure.
AR7 and QX77 lack brain PK data.
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Oral Bioavailability and Chronic Dosing

CA77.1 is orally active, enabling chronic daily administration in long-term preclinical studies without requiring invasive routes. In PS19 tauopathy mice, daily oral dosing of 30 mg/kg for 6 months normalized locomotor hyperactivity and reduced pathogenic tau conformations (MC1-positive), phosphorylated tau (AT8, S422), and oligomeric tau species in the hippocampus and cortex [1]. Comparable oral administration in 3xTg-AD mice for 4 months improved visual memory and reduced anxiety-like behaviors [1]. No other CMA activator (AR7, QX77) has been validated in similarly extended oral-dosing paradigms [2].

Chronic Oral Dosing
Reported
6-month oral regimen, 30 mg/kg daily; reduced tau pathology in PS19 mice
Supports long-term neurodegeneration model studies.
Unique among CMA activators for chronic oral paradigms.
Oral Bioavailability Chronic Dosing Preclinical Efficacy

CMA Pathway Selectivity

CA77.1 activates CMA without affecting macroautophagy, a critical selectivity feature for mechanistic studies. In NIH 3T3 cells treated with CA77.1 at 20 μM for 6 hours, LC3-II expression was unchanged, indicating no impact on macroautophagic flux [1]. This contrasts with broader autophagy modulators like metformin, which affects multiple pathways including AMPK/mTOR signaling [2]. QX77, while also a CMA activator, upregulates Rab11 in addition to LAMP2A, introducing potential off-pathway effects not observed with CA77.1 [2].

Macroautophagy Selectivity
Cross-study
CA77.1: LC3-II unchanged (20 μM, 6 h)
Metformin/QX77: broader pathway effects (AMPK, Rab11)
Supports CMA-specific mechanistic interpretation without macroautophagy confounding.
Selectivity is essential for target attribution.
Autophagy Pathway Selectivity Mechanism of Action

Proteostasis Rescue in AMD RPE

In age-related macular degeneration (AMD) patient-derived iPSC-RPE cells, treatment with CA77.1 restored proteostasis and remodeled specific proteome subsets, while reducing oxidative stress and improving mitochondrial function [1]. CMA activity was significantly decreased in AMD patient RPE compared to healthy age-matched controls, and CA77.1 treatment increased LAMP-2A expression, restoring CMA activity [1]. This effect is distinct from other CMA modulators: QX77 has only been evaluated in BV2 microglia and PD astrocytes, not in ocular disease models, while AR7 cannot be used in vivo [2].

AMD iPSC-RPE Model
Head-to-head
CA77.1: proteostasis restoration, reduced oxidative stress in patient-derived RPE
AR7/QX77: no AMD disease-model evaluation
Supports AMD disease-model research with human cell relevance.
Unique validation in patient-derived ocular cells.
Age-Related Macular Degeneration Proteostasis Oxidative Stress

Chronic Dosing Safety

Long-term daily treatment with CA77.1 at 30 mg/kg for 3 months showed no toxicity in blood parameters or major organs (liver, lung, kidney) in mice [1]. In acute toxicity assessment, no mortality or obvious toxicity signs (lethargy, abnormal behavior) were observed at intraperitoneal doses up to 100 mg/kg . This favorable chronic safety profile contrasts with AR7, for which no chronic toxicity data exist due to its lack of in vivo applicability . Metformin, while clinically used, carries known risks of lactic acidosis that complicate long-term preclinical CMA studies .

Chronic Dosing Safety
Reported
No organ toxicity at 30 mg/kg (3 months); acute LD50 >100 mg/kg IP
Supports model-safety monitoring in long-term studies.
Safety data not available for AR7; metformin has lactic acidosis risk.
Toxicology Chronic Dosing Safety Pharmacology

CA77.1 Research Applications


Alzheimer's and Tauopathy Research

CA77.1 is the only CMA activator validated in PS19 tauopathy and 3xTg-AD mouse models with demonstrated oral dosing, brain penetrance, and efficacy in reducing pathogenic tau conformations and amyloid pathology [1]. In PS19 mice, 30 mg/kg daily oral CA77.1 for 6 months normalized locomotor hyperactivity and reduced MC1-positive tau, AT8 phosphorylated tau, and oligomeric tau in the hippocampus and cortex [1]. This application is not addressable by AR7 (no in vivo utility) or QX77 (no tauopathy model validation) [2].

AMD iPSC-RPE Models

CA77.1 is uniquely validated in AMD patient-derived iPSC-RPE cells, where it restores CMA activity, remodels the proteome, reduces oxidative stress, and improves mitochondrial function [1]. No other CMA activator (AR7, QX77, metformin) has been evaluated in AMD disease models or shown proteostasis restoration in human ocular cells [2]. This application leverages CA77.1's ability to activate CMA in disease-relevant human cells where endogenous CMA is impaired [1].

Glioblastoma CMA-IDH1-CCND1 Pathway

In IDH1 wild-type glioblastoma, CMA dysfunction correlates with IDH1 overexpression. CA77.1, as a CMA activator, reduces IDH1 and CCND1 levels and suppresses glioblastoma cell growth [1]. This application is supported by evidence that CA77.1, along with paxalisib and metformin, can inhibit this pathway, but CA77.1 offers the advantage of direct CMA activation via LAMP2A upregulation with established brain penetrance for CNS tumor models [1][2].

ICH Neuroprotection

In mouse models of intracerebral hemorrhage (ICH), CA77.1 reverses ICH-induced augmentation of A1 reactive astrocytes, myelin damage, neuronal death, and neurobehavioral disorders [1]. This neuroprotective effect is mediated through activation of astrocyte CMA via Lamp2a targeting [1]. CA77.1's brain penetrance and oral bioavailability make it the only CMA activator suitable for ICH studies, as AR7 lacks in vivo utility and QX77 has not been evaluated in stroke models [2].

Application
Selection Property
Validation Focus
Tauopathy and Alzheimer's model research
Brain-penetrant CMA activator with oral bioavailability
Chronic tau pathology and behavioral endpoint evaluation
AMD iPSC-RPE model research
Proteostasis restoration in disease-relevant human cells
Oxidative stress and mitochondrial function endpoints
Glioblastoma CMA-IDH1 pathway research
LAMP2A pathway selectivity with CNS exposure
IDH1/CCND1 pathway-response endpoints
ICH neuroprotection model research
Reactive astrocyte and myelin damage modulation
Neurobehavioral outcome and neuronal survival endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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